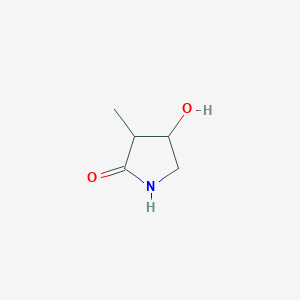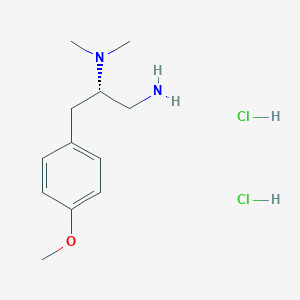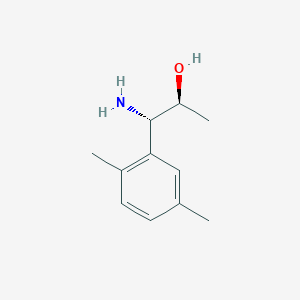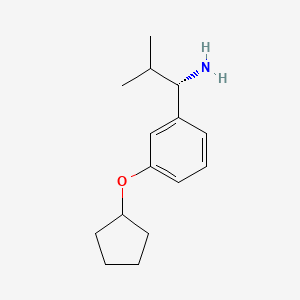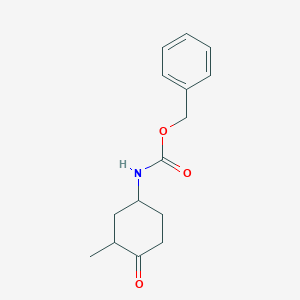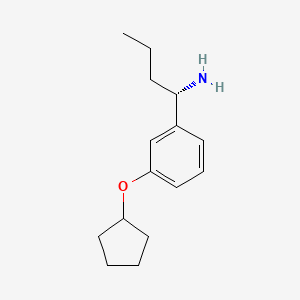
(1S)-1-(3-Cyclopentyloxyphenyl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Cyclopentyloxyphenyl)butylamine is an organic compound that belongs to the class of amines. It features a butylamine backbone with a cyclopentyloxyphenyl group attached to the first carbon atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and butylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Cyclopentyloxyphenyl)butylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)butylamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Methoxyphenyl)butylamine: Similar structure with a methoxy group instead of a cyclopentyloxy group.
(1S)-1-(3-Ethoxyphenyl)butylamine: Similar structure with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
(1S)-1-(3-Cyclopentyloxyphenyl)butylamine is unique due to the presence of the cyclopentyloxy group, which might confer distinct steric and electronic properties, influencing its reactivity and interactions.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
(1S)-1-(3-cyclopentyloxyphenyl)butan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h5,7,10-11,13,15H,2-4,6,8-9,16H2,1H3/t15-/m0/s1 |
InChI Key |
WSYBKEWEAYCHGZ-HNNXBMFYSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)


![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)

